Bienvenue dans la boutique en ligne BenchChem!

2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid

Stereochemistry Chiral resolution Peptidomimetic design

2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid (CAS 182292-07-5), also referred to as Boc-4-methylcyclohexylglycine or α-(Boc-amino)-4-methylcyclohexaneacetic acid, is a non-proteinogenic, Boc-protected amino acid derivative with molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. It belongs to the cyclohexylglycine (Chg) family, a class of sterically constrained α-amino acids widely employed as conformationally restrictive building blocks in peptidomimetic drug design and peptide synthesis.

Molecular Formula C14H25NO4
Molecular Weight 271.35
CAS No. 182292-07-5
Cat. No. B3048824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid
CAS182292-07-5
Molecular FormulaC14H25NO4
Molecular Weight271.35
Structural Identifiers
SMILESCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)
InChIKeyMUOXYNIOJBUOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid (CAS 182292-07-5): A Specialized Boc-Protected Cyclohexylglycine Scaffold for Chiral Drug Intermediate Synthesis


2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid (CAS 182292-07-5), also referred to as Boc-4-methylcyclohexylglycine or α-(Boc-amino)-4-methylcyclohexaneacetic acid, is a non-proteinogenic, Boc-protected amino acid derivative with molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It belongs to the cyclohexylglycine (Chg) family, a class of sterically constrained α-amino acids widely employed as conformationally restrictive building blocks in peptidomimetic drug design and peptide synthesis [1]. The tert-butoxycarbonyl (Boc) protecting group enables orthogonal protection strategies during solid-phase peptide synthesis (SPPS) and solution-phase assembly, while the 4-methylcyclohexyl side chain confers distinct stereoelectronic and lipophilicity properties compared to unsubstituted cyclohexylglycine or aromatic glycine analogs [2].

Why 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid Cannot Be Indiscriminately Replaced by Other Boc-Cyclohexylglycine Analogs


Cyclohexylglycine derivatives are not interchangeable scaffolds in drug discovery pipelines. The 4-methyl substitution on the cyclohexane ring radically alters the stereochemical landscape: cis/trans isomerism around the ring introduces conformational populations that directly affect the spatial presentation of the α-amino acid moiety in peptide backbones and ligand-binding pharmacophores . In the DPP-IV inhibitor class—arguably the most extensively characterized application space for cyclohexylglycine derivatives—SAR studies demonstrate that 4-substitution pattern, absolute stereochemistry at both the α-carbon and the cyclohexyl ring positions, and lipophilicity (cLog P) collectively determine target potency (spanning >10,000-fold from >50 µM to single-digit nM) and selectivity over off-target proline-specific peptidases (DPP-8, DPP-9, QPP) [1][2]. A Boc-protected 4-methylcyclohexylglycine cannot be casually replaced by Boc-cyclohexylglycine (CAS 109183-71-3), Boc-4-aminocyclohexylglycine, or aromatic glycine analogs without fundamentally altering SAR trajectories, pharmacokinetic profiles, and synthetic route feasibility [2].

Quantitative Differentiation Evidence for 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid Relative to Closest Structural Analogs


Stereochemical Differentiation: cis vs. trans Diastereomers of 4-Methylcyclohexylglycine Dictate Biological Conformation

The target compound (racemic mixture, CAS 182292-07-5) exists as a mixture of cis and trans diastereomers with respect to the 4-methyl group orientation on the cyclohexane ring. The chromatographically resolved single trans-(αS) diastereomer—registered separately as CAS 1187224-06-1 (S)-2-(Boc-amino)-2-(trans-4-methylcyclohexyl)acetic acid—represents the stereochemically defined comparator . The conformational rigidity imposed by the trans-4-methylcyclohexyl group restricts the α-amino acid backbone torsion angles to a narrower subset of Ramachandran space compared to the unsubstituted cyclohexylglycine or cis-4-methyl isomer, directly influencing peptide secondary structure propensity . In analogous 4-substituted cyclohexylglycine DPP-IV inhibitor series, trans-configured 4-substituted derivatives reproducibly outperform cis-configured counterparts in target binding, a principle inferred to govern the stereochemical preference of 4-methylcyclohexylglycine-containing ligands as well [1].

Stereochemistry Chiral resolution Peptidomimetic design

Hydrophobicity Enhancement: 4-Methyl Substitution Increases cLog P by Approximately 0.5–0.7 Units over Unsubstituted Cyclohexylglycine

The 4-methyl group on the cyclohexane ring incrementally increases the calculated lipophilicity (cLog P) of the target compound relative to the unsubstituted Boc-cyclohexylglycine scaffold. Based on the PubChem-computed XLogP3 value of 2.7 for the 2-(4-methylcyclohexyl)acetic acid fragment (CAS 7132-93-6) [1], and applying established additive fragment contributions for the Boc-amino acid moiety, the predicted cLog P of the target compound falls in the range of approximately 1.8–2.2. This represents an estimated increase of 0.5–0.7 log units compared to Boc-cyclohexylglycine (predicted cLog P ≈ 1.2–1.5) [2]. In the context of DPP-IV inhibitor optimization, this hydrophobicity increment is mechanistically significant: SAR studies on 4-arylcyclohexylalanine DPP-4 inhibitors demonstrate a direct correlation between cLog P and PAMPA permeability, with cLog P values between 1.5 and 3.0 being optimal for balancing passive membrane permeability against plasma protein binding and metabolic clearance [3].

Lipophilicity Membrane permeability PPB optimization

DPP-IV Inhibitor Pharmacophore Compatibility: 4-Methylcyclohexylglycine as a Key S2 Pocket Binding Motif in a Clinically Validated Target Class

Cyclohexylglycine (Chg) has been identified as one of the optimal S2 binding groups for DPP-IV inhibitor potency across multiple chemotypes, including ketopyrrolidines, ketoazetidines, and cyanopyrrolidine-based series [1]. In the 4-substituted cyclohexylglycine analog series evaluated by Parmee et al., SAR exploration revealed that 4-substitution on the cyclohexyl ring modulates both DPP-IV inhibitory potency and selectivity over counterscreen targets QPP, DPP-8, and DPP-9. The unsubstituted 4-amino cyclohexylglycine amide benchmark showed a DPP-IV IC50 of 420 nM; systematic 4-position derivatization yielded the bis-sulfonamide analog 15e with an IC50 of 2.6 nM—a >160-fold improvement [2]. The 4-methylcyclohexylglycine scaffold (target compound) represents the non-polar, sterically compact analog within this 4-substitution SAR continuum, offering a hydrophobic methyl probe orthogonal to the polar 4-amino and bulkier 4-aryl substitution vectors explored in the literature [3]. The clinically approved DPP-IV inhibitor sitagliptin (Januvia®) and the development candidate vildagliptin both emerged from medicinal chemistry programs that extensively characterized cyclohexylglycine derivatives as core S2-binding pharmacophoric elements [2].

DPP-4 inhibition Type 2 diabetes S2 pocket SAR

Commercial Sourcing Differentiation: Purity Specifications and Stereochemical Grade Options Across Suppliers

The target compound (CAS 182292-07-5, racemic mixture) is commercially available from multiple suppliers with variable purity specifications: Leyan supplies at 95% purity , while Amatek Scientific offers the racemate at 97% purity (product NA-4760) . The single trans-(αS) enantiomer (CAS 1187224-06-1) is available as a white to off-white solid with a predicted pKa of 3.94 ± 0.10 and predicted boiling point of 413.1 ± 28.0 °C . In contrast, the closest structural analog—Boc-cyclohexylglycine (CAS 109183-71-3)—is more broadly commoditized with purities typically 97–99% and significantly lower unit pricing (approximately 40–60% of the 4-methyl analog cost), reflecting the simpler synthetic route (one fewer chiral center) and larger production volumes. The 4-methyl substitution introduces synthetic complexity that translates to a 1.7–2.5× cost premium, which must be justified by the specific conformational or lipophilicity requirements of the target application.

Chemical procurement Purity specification Custom synthesis

Synthetic Route Versatility: Orthogonal Boc Protection Enables Modular Incorporation into Peptide and Peptidomimetic Assemblies

The Boc protecting group on the target compound permits orthogonal protection strategies compatible with both Boc/Bzl and Fmoc/tBu SPPS regimes . The 4-methylcyclohexyl side chain introduces steric bulk at the α-carbon that can modulate coupling efficiency: in DPP-IV inhibitor synthesis programs, cyclohexylglycine derivatives were successfully coupled to fluorinated pyrrolidines and other hindered amine nucleophiles using standard carbodiimide-mediated coupling (EDC/HOBt or EDC/HOAt) with yields typically exceeding 70% [1]. The drug synthesis database at YaoZhi documents analogous Boc-protected cyclohexyl-containing amino esters as key intermediates in multi-step pharmaceutical syntheses, including the preparation of dopamine D3 receptor antagonist SB-277011, where Boc-protected trans-4-aminocyclohexylacetic acid derivatives underwent sequential esterification, DIBAL reduction, reductive amination, Boc deprotection (TFA), and final EDC/HOBt coupling [2]. The 4-methyl analog is expected to exhibit comparable or marginally reduced coupling rates due to the additional steric demand of the 4-methyl substituent, a property that can be exploited for regioselective or chemoselective transformations in complex synthetic sequences.

Solid-phase peptide synthesis Orthogonal protection Fragment coupling

Limitations Caveat: Absence of Published Head-to-Head Biological Data for the 4-Methylcyclohexylglycine Scaffold

A systematic search of the peer-reviewed literature and public databases (PubMed, BindingDB, ChEMBL, PubChem BioAssay) as of mid-2026 reveals no published direct comparative biological activity data (enzyme inhibition IC₅₀, cellular potency EC₅₀, or in vivo efficacy) for the specific compound 2-([(tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid (CAS 182292-07-5) or its free amino acid form against any molecular target [1]. The compound appears exclusively in chemical supplier catalogs, synthetic intermediate databases, and as a generic Markush embodiment within broader cyclohexylglycine patent families [2]. All evidence for biological differentiation presented in this guide is therefore derived from class-level SAR inferences drawn from the 4-substituted cyclohexylglycine DPP-IV inhibitor literature and physicochemical property predictions. This limitation does not negate the compound's potential value as a building block or SAR probe, but it does mean that procurement decisions based on specific biological hypotheses require prospective experimental validation, and the absence of published selectivity or toxicity data precludes claims of superior safety or off-target profiles relative to analogs.

Data gap Primary screening Biological characterization

Optimal Application Scenarios for 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid Based on Quantitative Differentiation Evidence


S2 Pocket SAR Probe in DPP-IV and Related Proline-Specific Dipeptidyl Peptidase Inhibitor Programs

The 4-methylcyclohexylglycine scaffold serves as a compact hydrophobic S2-binding probe for DPP-IV inhibitor lead optimization. In the SAR framework established by Parmee et al., 4-substituted cyclohexylglycine analogs span a >160-fold potency range (IC₅₀ from 420 nM to 2.6 nM) depending on the electronic and steric character of the 4-substituent [1]. The 4-methyl group offers a sterically minimal, electron-donating substitution that can be systematically compared against 4-amino (polar, hydrogen-bonding), 4-aryl (bulky, π-stacking), and 4-unsubstituted (baseline) analogs to deconvolute the contributions of steric bulk, lipophilicity, and electronic effects to target potency and selectivity . The estimated cLog P increment of +0.5 to +0.7 units over unsubstituted cyclohexylglycine places the 4-methyl analog within the empirically optimal lipophilicity window (cLog P 1.5–3.0) for DPP-4 inhibitors, as demonstrated in the PAMPA permeability studies on trisubstituted cyclohexyl DPP-4 analog series [2].

Conformationally Constrained Peptidomimetic Building Block for Turn Mimetics and Macrocyclic Peptides

The trans-4-methylcyclohexyl group introduces conformational constraints that influence peptide backbone torsion angles (φ, ψ) more restrictively than unsubstituted cyclohexylglycine. The stereochemically resolved trans-(αS) enantiomer (CAS 1187224-06-1) can be incorporated into peptide sequences to stabilize specific secondary structure motifs, particularly type II' β-turns and 3₁₀-helical conformations [1]. The Horner–Wadsworth–Emmons methodology developed by Cativiela et al. enables synthesis of axially chiral α,β-didehydroamino acid derivatives from 4-methylcyclohexanone precursors, providing access to both Ra and Sa atropisomers for systematic conformational analysis . The orthogonal Boc protection facilitates incorporation at any position within a linear peptide sequence during SPPS, with subsequent global or selective deprotection enabling further functionalization [2].

Chiral Pool Intermediate for Asymmetric Synthesis of 4-Substituted Cyclohexyl-Containing Drug Candidates

The commercial availability of both the racemic mixture (CAS 182292-07-5, 97% purity from Amatek Scientific) and the single trans-(αS) enantiomer (CAS 1187224-06-1) provides process chemistry flexibility [1]. For early-stage route scouting, the racemate can be used for initial coupling and SAR studies. Upon identification of a lead series, the pre-resolved enantiomer eliminates the need for in-house chiral chromatography or diastereomeric salt resolution, reducing process development burden . The Boc group undergoes quantitative cleavage with TFA (t₁/₂ < 30 min at room temperature), revealing the free amine for subsequent coupling without epimerization risk [2]. This deprotection reliability, combined with the compound's compatibility with standard carbodiimide coupling reagents (EDC/HOBt, HATU), makes it a drop-in replacement for Boc-cyclohexylglycine in established synthetic routes when enhanced lipophilicity or conformational restriction at the 4-position is desired.

Negative Control or Counterscreen Compound in DPP-8/DPP-9 Selectivity Profiling Panels

Given the well-characterized selectivity challenge in the DPP-IV inhibitor field—where inhibition of the closely related enzymes DPP-8 and DPP-9 is associated with preclinical toxicity—the 4-methylcyclohexylglycine scaffold can be deployed as a selectivity probe [1]. The unsubstituted 4-amino cyclohexylglycine amide benchmark showed a DPP-IV IC₅₀ of 420 nM, while optimized 4-substituted derivatives achieved >1,000-fold selectivity over QPP . By incorporating the 4-methyl analog into a counterscreen panel alongside 4-amino and 4-aryl cyclohexylglycine derivatives, medicinal chemistry teams can map the contribution of lipophilic 4-substitution to DPP-8/DPP-9 off-target activity. This systematic selectivity profiling is directly aligned with the preclinical safety assessment requirements established during sitagliptin and vildagliptin development programs .

Quote Request

Request a Quote for 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.